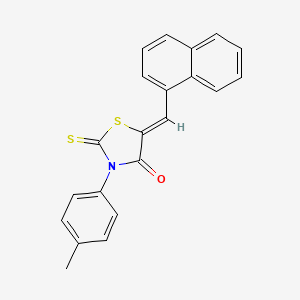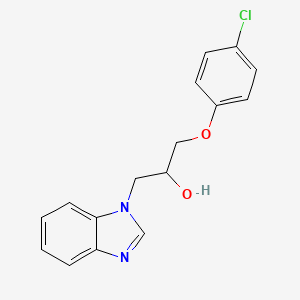![molecular formula C14H19N5O B5120729 N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in several biochemical and physiological processes, including cell growth, differentiation, and apoptosis.
作用機序
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide is a potent inhibitor of N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide, an enzyme that plays a crucial role in several biochemical and physiological processes. N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, cancer, and diabetes. By inhibiting N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide, N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide can modulate several signaling pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide has been shown to have several biochemical and physiological effects. It can modulate several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. By modulating these pathways, this compound can have neuroprotective, anti-inflammatory, and anti-tumor effects.
実験室実験の利点と制限
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide, making it an ideal tool for studying the role of N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide in various biological processes. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to work with in some experimental settings. Additionally, it has a short half-life, which can limit its effectiveness in certain in vivo studies.
将来の方向性
There are several future directions for the study of N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease, cancer, and inflammatory conditions. Another direction is to develop more potent and selective N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
合成法
The synthesis of N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide involves the reaction of 4-bromo-1-ethylpyridin-2-one with 1-isopropyl-4-methyl-1H-pyrazole-5-carboxaldehyde in the presence of a base, followed by the addition of N-ethylcarboxamide and a reducing agent. The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide has been widely used in scientific research for its potential therapeutic applications. Several studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
特性
IUPAC Name |
N-ethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-4-18(14(20)13-5-6-15-16-8-13)9-12-7-17-19(10-12)11(2)3/h5-8,10-11H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHJNWLKHKYSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN(N=C1)C(C)C)C(=O)C2=CN=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5120653.png)

![N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5120664.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5120670.png)


![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one](/img/structure/B5120705.png)
![{3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5120735.png)


![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5120750.png)
![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)